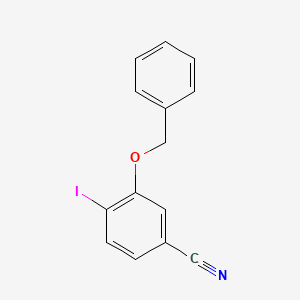
3-(Benzyloxy)-4-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-iodobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzyloxy group and an iodine atom attached to a benzene ring, with a nitrile group (-CN) at the para position relative to the iodine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-iodobenzonitrile typically involves a multi-step process. One common method starts with the iodination of 4-hydroxybenzonitrile to introduce the iodine atom. This is followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and benzyl chloride in the presence of a base for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions produce biaryl compounds .
Applications De Recherche Scientifique
3-(Benzyloxy)-4-iodobenzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The benzyloxy and iodine groups can influence the compound’s binding affinity and specificity for these targets . The nitrile group can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)benzonitrile: Lacks the iodine atom, which can affect its reactivity and biological activity.
4-Iodobenzonitrile: Lacks the benzyloxy group, which can influence its solubility and chemical properties.
3-(Benzyloxy)-4-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-iodobenzonitrile is unique due to the presence of both the benzyloxy and iodine groups, which confer distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the benzyloxy group can modulate its solubility and biological activity .
Propriétés
Numéro CAS |
652997-59-6 |
|---|---|
Formule moléculaire |
C14H10INO |
Poids moléculaire |
335.14 g/mol |
Nom IUPAC |
4-iodo-3-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10INO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
Clé InChI |
AKXYRAFKYJATOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


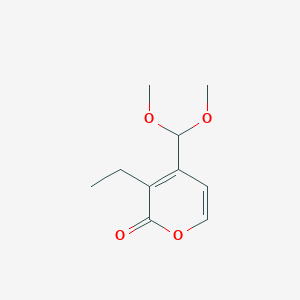
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)

![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
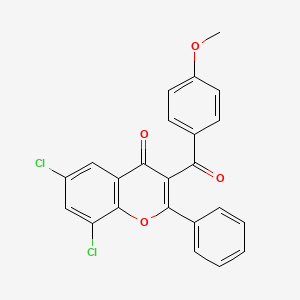

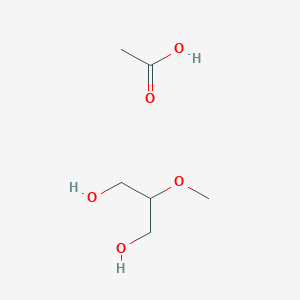



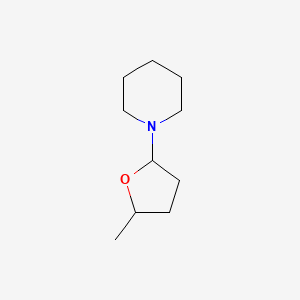

![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
